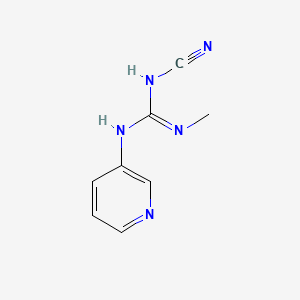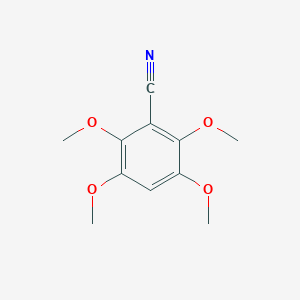
2,3,5,6-Tetramethoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetramethoxybenzonitrile is an organic compound characterized by a benzene ring substituted with four methoxy groups and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethoxybenzonitrile typically involves the methoxylation of benzonitrile derivatives. One common method is the reaction of 2,3,5,6-tetramethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also explored to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5,6-Tetramethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of tetramethoxyquinone.
Reduction: Formation of tetramethoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the substituent introduced
Aplicaciones Científicas De Investigación
2,3,5,6-Tetramethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetramethoxybenzonitrile is primarily related to its ability to interact with various molecular targets. The methoxy groups enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitrile group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
- 2,3,5,6-Tetramethylbenzonitrile
- 2,3,5,6-Tetrachlorobenzonitrile
- 2,3,5,6-Tetrafluorobenzonitrile
Comparison: 2,3,5,6-Tetramethoxybenzonitrile is unique due to the presence of methoxy groups, which impart distinct electronic and steric properties compared to methyl, chloro, or fluoro substituents.
Propiedades
Número CAS |
72424-29-4 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2,3,5,6-tetramethoxybenzonitrile |
InChI |
InChI=1S/C11H13NO4/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5H,1-4H3 |
Clave InChI |
JBNRFKVMINTKAZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1OC)C#N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


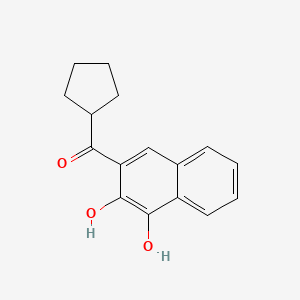

![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
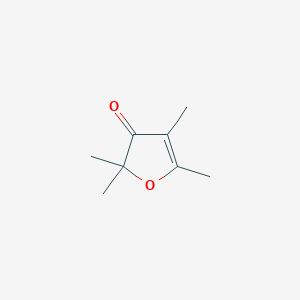
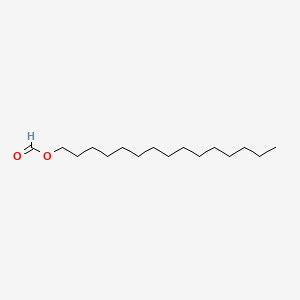
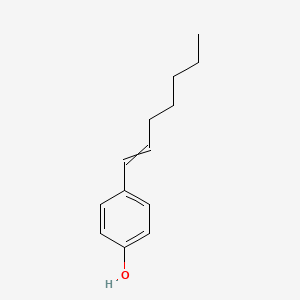

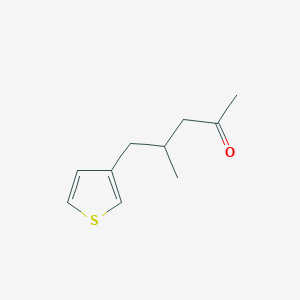

![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)


